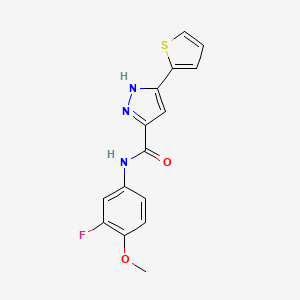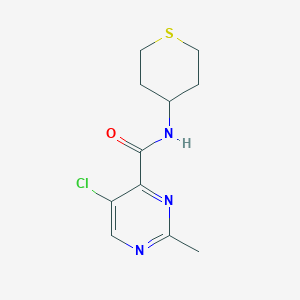
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide involves its ability to inhibit protein kinases. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. By inhibiting CDK2, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its effects on protein kinases, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively inhibit the activity of protein kinases, making it a useful tool for studying the molecular mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide as a tool for studying the molecular mechanisms of various diseases, including diabetes and Alzheimer's disease. Finally, research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide can be achieved through a series of chemical reactions. The starting material is 2-amino-5-chloro-4-methylpyrimidine, which is reacted with thioacetamide in the presence of a suitable catalyst to form 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been used in a range of scientific research applications. It has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. It has also been investigated for its ability to inhibit the growth of cancer cells. Additionally, 5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide has been used in studies of the molecular mechanisms of various diseases, including diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-(thian-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-7-13-6-9(12)10(14-7)11(16)15-8-2-4-17-5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVEMVWYRYHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NC2CCSCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
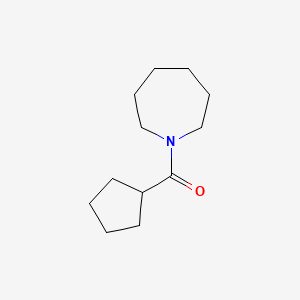
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
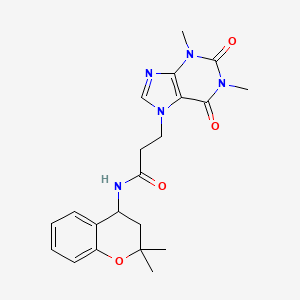
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
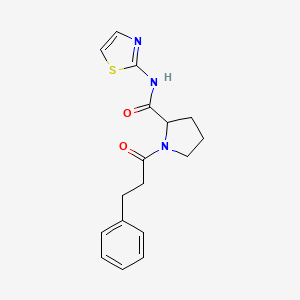
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
